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molecular formula C13H13NO2 B8506074 Methyl 2-(5-quinolyl)propanoate

Methyl 2-(5-quinolyl)propanoate

Cat. No. B8506074
M. Wt: 215.25 g/mol
InChI Key: JVWXGTMDCFTBFV-UHFFFAOYSA-N
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Patent
US06875765B2

Procedure details

Methyl 2-(5-quinolyl)propanoate (100 mg, 0.47 mmol) was dissolved in dry THF(10 mL) and cooled to −78° C. on a dry ice/acetone bath. Lithium aluminum hydride (1M in ether, 0.93 mL, 0.93 mmol) was added dropwise. The mixture stirred for 10 minutes while warming to 0° C. The reaction was quenched with KHSO4(1M aq., 1 mL). The mixture was made basic with NaOH(1M aq) and extracted into ethyl acetate. The organics were washed with brine, dried over MgSO4 and then removed under reduced pressure to give 2-(5-quinolyl)-1-propanol (65 mg, 74%). HPLC (10% to 90% acetonitrile in 0.1N aqueous ammonium acetate over 10 min at 2 mL/min using a waters Symmetry C18, 150×4.6 mm column) 2.96 min.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[C:6]([CH:11]([CH3:16])[C:12](OC)=[O:13])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[N:1]1[C:10]2[C:5](=[C:6]([CH:11]([CH3:16])[CH2:12][OH:13])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1=CC=CC2=C(C=CC=C12)C(C(=O)OC)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.93 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while warming to 0° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with KHSO4(1M aq., 1 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
The organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=CC=CC2=C(C=CC=C12)C(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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